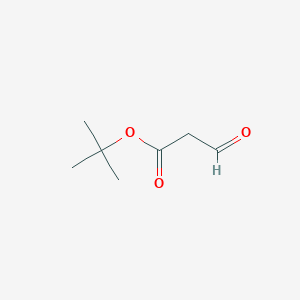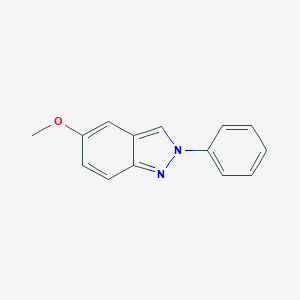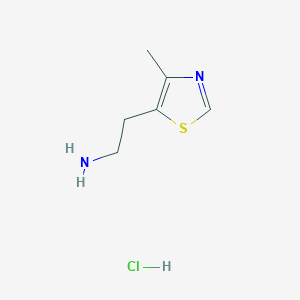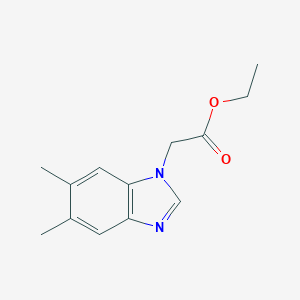
2-(1-Bromocyclopropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Bromocyclopropyl)pyridine” is a chemical compound with the CAS Number: 198759-65-8 . It has a molecular weight of 198.06 and its IUPAC name is 2-(1-bromocyclopropyl)pyridine . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for “2-(1-Bromocyclopropyl)pyridine” is 1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(1-Bromocyclopropyl)pyridine” are not available, pyridine compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
“2-(1-Bromocyclopropyl)pyridine” is a light yellow liquid . It has a molecular weight of 198.06 and its IUPAC name is 2-(1-bromocyclopropyl)pyridine .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry: BACE1 Inhibitors for Alzheimer’s Disease
- Application : Pyridines play a crucial role in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease .
- Methods : The inhibitors were synthesized using in silico conformational structure-based drug design . Pyridine rings act as bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings, making them important in drug discovery .
- Results : The development of these inhibitors is still ongoing, but they have shown promise in the treatment of Alzheimer’s disease .
2. Bioactive Ligands and Chemosensors
- Application : Pyridine derivatives, including “2-(1-Bromocyclopropyl)pyridine”, can form Schiff bases, which act as bioactive ligands and chemosensors .
- Methods : Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions .
- Results : These Schiff bases exhibit a range of bioactivities and can be used in ion recognition. They are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
3. Industrial Applications
- Application : Pyridines have significant market applications outside the realm of bioactive ingredients. For instance, polymers made from pyridine-containing monomers are generally sold on the basis of their unique physical properties and function, rather than for any bioactivity .
- Methods : Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .
- Results : The specific results or outcomes depend on the particular industrial application and the specific pyridine derivative used .
4. Natural Products
- Application : Pyridine moieties are present in many natural products, such as vitamins, coenzymes, and alkaloids .
- Methods : The specific methods of application or experimental procedures depend on the particular natural product and its use .
- Results : The specific results or outcomes depend on the particular natural product and its use .
5. Agricultural Products
- Application : Pyridines find application in market areas where bioactivity is important, such as in agricultural products like herbicides, insecticides, fungicides, and plant growth regulators .
- Methods : Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .
- Results : The specific results or outcomes depend on the particular agricultural product and its use .
6. Pesticides
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-bromocyclopropyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGCSHYLCMFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592384 |
Source


|
| Record name | 2-(1-Bromocyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromocyclopropyl)pyridine | |
CAS RN |
198759-65-8 |
Source


|
| Record name | 2-(1-Bromocyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

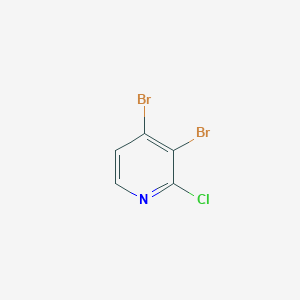
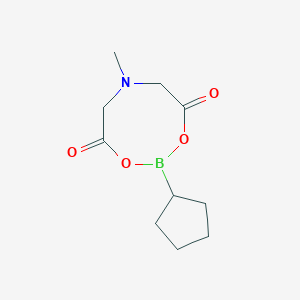
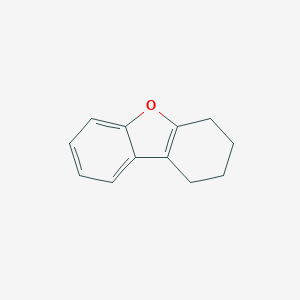
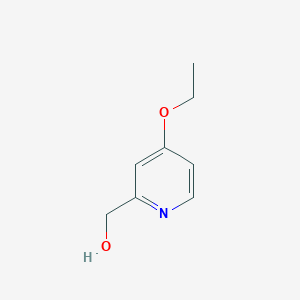
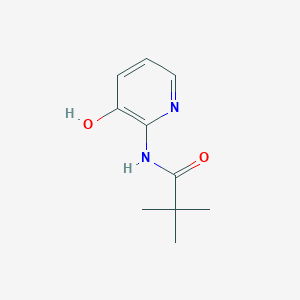
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)
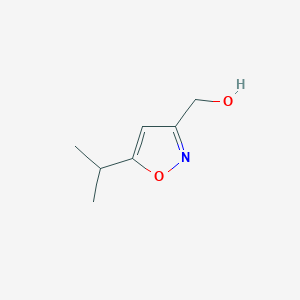
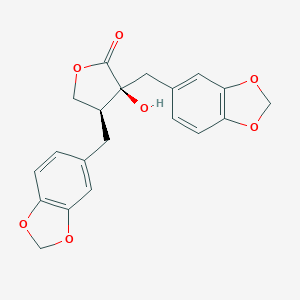
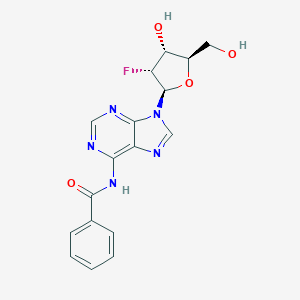
![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)
